molecular formula C22H20ClN3OS B11432696 3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11432696
M. Wt: 409.9 g/mol
InChI Key: MJPFQJSJYXUGEG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylphenyl group, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a chlorophenyl derivative with an ethylphenyl derivative in the presence of a suitable catalyst.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile reagent is used.

    Oxidation and Reduction Reactions: The compound undergoes oxidation and reduction reactions to achieve the desired functional groups and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiadiazine ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl or ethylphenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the carbonitrile group.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]-3,4-dihydro-2H-1,3,4-thiadiazine-2-thione
  • 6-methyl-5-phenyl-4-(phenylacetyl)-3,4-dihydro-2H-1,3,4-thiadiazine-2-thione
  • 3,5-dicyclohexyl-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-8-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-2-15-3-5-16(6-4-15)19-11-21(27)26-13-25(14-28-22(26)20(19)12-24)18-9-7-17(23)8-10-18/h3-10,19H,2,11,13-14H2,1H3

InChI Key

MJPFQJSJYXUGEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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